molecular formula C18H21Cl2N3OS B2687213 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946373-82-6

3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2687213
CAS No.: 946373-82-6
M. Wt: 398.35
InChI Key: SNNBVFSSPPFTGD-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a dichlorinated benzamide core, a thiophen-3-yl ring, and a 4-methylpiperazine group, a structural motif often associated with biological activity in medicinal chemistry research . Benzamide analogs are frequently investigated for their potential as key intermediates in organic synthesis and for their biological properties in agrochemical and pharmaceutical research . Researchers can explore this compound's utility in structure-activity relationship (SAR) studies, as a building block for more complex molecules, or in high-throughput screening assays. The inclusion of the 4-methylpiperazin-1-yl group may enhance solubility and influence binding affinity to biological targets. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3,4-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3OS/c1-22-5-7-23(8-6-22)17(14-4-9-25-12-14)11-21-18(24)13-2-3-15(19)16(20)10-13/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNBVFSSPPFTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of 3,4-dichlorobenzoyl chloride with a suitable amine to form a benzamide derivative.

    Introduction of the Piperazine Moiety: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine ring.

    Attachment of the Thiophene Group: Finally, the thiophene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The dichlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nucleophilic substitution can result in various substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a dichlorobenzamide core substituted with a piperazine moiety and a thiophene group. Its molecular formula is C18H19Cl2N3OC_{18}H_{19}Cl_2N_3O with a molecular weight of approximately 364.3 g/mol. The presence of chlorine atoms enhances its biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, studies have explored the inhibition of various kinases involved in cancer progression, such as RET (rearranged during transfection) kinase. Benzamide derivatives have shown promise as RET inhibitors, potentially leading to new treatments for cancers driven by RET mutations .

Case Study:
A series of novel benzamide derivatives were synthesized and evaluated for their potency against RET kinase. Among these compounds, those with similar structural features to this compound demonstrated moderate to high inhibition rates in cellular assays .

Neuropharmacological Effects

The incorporation of piperazine rings in the structure suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. The specific compound may interact with serotonin receptors or other neurochemical pathways, providing therapeutic effects for mood disorders.

Case Study:
A study reported the synthesis of various piperazine derivatives that exhibited significant binding affinity to serotonin receptors, suggesting their potential use in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Piperazine Substitution: The target compound’s 4-methylpiperazine group contrasts with analogues bearing arylpiperazines (e.g., 3a: 3-cyanophenyl; 3b: 3-trifluoromethylphenyl). Electron-withdrawing groups like –CN or –CF₃ in 3a and 3b may enhance metabolic stability but reduce basicity compared to the methyl group in the target compound .
  • Chlorination Pattern: The 3,4-dichloro substitution on the benzamide is unique to the target compound and 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide . Chlorine atoms may increase hydrophobic interactions but could also affect solubility.

Heterocyclic Variants: Thiophene vs. Thiazole

Table 2: Heterocyclic Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight Heterocycle Biological Relevance Reference
3,4-Dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide C₂₀H₂₂Cl₂N₄OS 445.39 g/mol Thiophene Potential CNS receptor modulation N/A
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 289.14 g/mol Thiazole Anti-inflammatory, analgesic
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide C₂₁H₁₅N₅O₃SCl₂ 488.35 g/mol Thiazole Pharmaceutical applications

Key Observations :

  • Thiophene vs. Thiazole derivatives are often associated with anti-inflammatory and antimicrobial activities , whereas thiophene-containing compounds (e.g., the target) may prioritize receptor affinity due to reduced polarity.
  • Substituent Complexity : The target compound’s piperazine-thiophene combination contrasts with simpler thiazole derivatives, suggesting a broader scope for tuning pharmacokinetic properties.

Regulatory and Industrial Relevance

  • Pesticide Analogues : Compounds like N-(2,4-dichloro-5-(4-(difluoromethyl)triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone) highlight the role of chloro-benzamides in agrochemicals . The target compound’s dichlorophenyl group may align with herbicidal or fungicidal activity, though direct evidence is lacking.
  • Synthetic Challenges: The target compound’s branched ethyl-piperazine-thiophene backbone may pose purification challenges compared to linear analogues (e.g., 3a, 3b), which use standardized chromatographic methods (normal-phase followed by reverse-phase) .

Biological Activity

3,4-dichloro-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dichlorobenzamide moiety linked to a piperazine and a thiophene ring. Its molecular formula is C19H23Cl2N3O2SC_{19}H_{23}Cl_2N_3O_2S, with a molecular weight of 428.37 g/mol.

PropertyValue
Molecular FormulaC₁₉H₂₃Cl₂N₃O₂S
Molecular Weight428.37 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily mediated through its interaction with various biological targets. The presence of the piperazine group enhances its ability to interact with neurotransmitter receptors and enzymes, potentially modulating their activity.

  • Receptor Interaction : The compound may act as an antagonist or agonist at specific receptor sites, influencing pathways related to neurotransmission and cellular signaling.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.

Antitumor Activity

Recent research has indicated that compounds similar to this compound exhibit notable antitumor effects. For instance, a study highlighted the efficacy of benzamide derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent stems from its piperazine component, which is known to interact with serotonin and dopamine receptors. This interaction can lead to modifications in mood regulation and cognitive function. In vitro studies have shown that similar compounds can enhance synaptic plasticity and exhibit neuroprotective effects against oxidative stress .

Study 1: Antitumor Efficacy

A study conducted on benzamide derivatives reported that compounds with structural similarities to this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperazine-containing compounds in models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function in animal models subjected to neurotoxic insults .

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